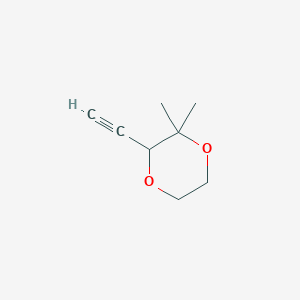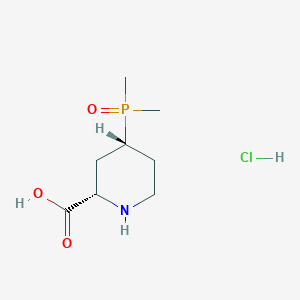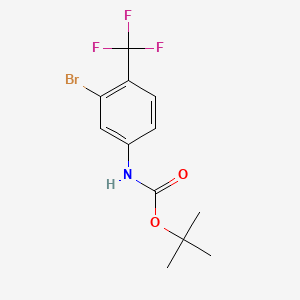
3-Ethynyl-2,2-dimethyl-1,4-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-2,2-dimethyl-1,4-dioxane is an organic compound with the molecular formula C8H12O2 It is a liquid at room temperature and is known for its unique structure, which includes an ethynyl group attached to a dioxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2,2-dimethyl-1,4-dioxane typically involves the reaction of 2,2-dimethyl-1,4-dioxane with an ethynylating agent. One common method is the use of acetylene gas in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the ethynyl group to the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and quality control to meet industry standards. The use of advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Ethynyl-2,2-dimethyl-1,4-dioxane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-Ethynyl-2,2-dimethyl-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Ethynyl-2,2-dimethyl-1,4-dioxane involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. This group can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
1,3-Dioxane-4,6-dione: Another compound with a dioxane ring but different substituents.
Uniqueness
3-Ethynyl-2,2-dimethyl-1,4-dioxane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to other dioxane derivatives. This makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
3-ethynyl-2,2-dimethyl-1,4-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-7-8(2,3)10-6-5-9-7/h1,7H,5-6H2,2-3H3 |
InChI 键 |
BWVDLHUPKNZNJA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OCCO1)C#C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13505152.png)


![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)








![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)
